Ethyl hydrogen suberate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVQEAPUOVXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930996 | |

| Record name | 8-Ethoxy-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-01-0, 68171-34-6 | |

| Record name | 1-Ethyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Ethoxy-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen suberate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Hydrogen Suberate: A Comprehensive Technical Guide

CAS Number: 14113-01-0[1]

This technical guide provides an in-depth overview of Ethyl Hydrogen Suberate, a monoester of suberic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its relevance in biological contexts.

Physicochemical Properties

This compound, also known as 8-ethoxy-8-oxooctanoic acid, is a dicarboxylic acid monoester. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [1] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 345.5 °C (predicted) | [3] |

| Solubility | Slightly soluble in water | |

| InChI Key | KCFVQEAPUOVXTH-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CCCCCCC(=O)O | [1] |

Synthesis of this compound

This compound can be synthesized through two primary methods: the direct Fischer esterification of suberic acid and the partial (half) saponification of diethyl suberate.[2]

Fischer Esterification of Suberic Acid

This method involves the acid-catalyzed reaction of suberic acid with ethanol. To favor the formation of the monoester over the diester, reaction conditions and stoichiometry are crucial.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve suberic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography). The use of excess ethanol shifts the equilibrium towards the product side.[5][6]

-

Workup and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted suberic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel.

Half-Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve diethyl suberate in a suitable solvent, such as ethanol or a mixture of ethanol and water, in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Slowly add one equivalent of an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction should be carefully monitored (e.g., by TLC or GC) to prevent the hydrolysis of the second ester group.

-

Workup: Once the reaction is complete, the solvent is partially removed under reduced pressure. The reaction mixture is then acidified with a dilute strong acid (e.g., HCl) to protonate the carboxylate salt.

-

Extraction and Purification: The product, this compound, is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. Further purification can be achieved by vacuum distillation or column chromatography.

Biological Significance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, its parent compound, suberic acid, is a known metabolite and its presence can be indicative of certain metabolic states.

Suberic acid is a dicarboxylic acid that can be formed from the ω-oxidation of fatty acids.[7] Under conditions of impaired mitochondrial β-oxidation, such as in medium-chain acyl-CoA dehydrogenase deficiency (MCAD), the metabolism of fatty acids is shunted towards the ω-oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid, in urine.[8][9][10] Therefore, elevated levels of suberic acid can be a biomarker for certain fatty acid oxidation disorders.[8][9][10]

The metabolism of suberic acid itself occurs via peroxisomal β-oxidation, which sequentially shortens the dicarboxylic acid chain.[7]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene groups of the suberate backbone. The acidic proton of the carboxylic acid group will also be present.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the ethyl group, and the carbons of the aliphatic chain.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[1] Fragmentation patterns can provide further structural information.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a valuable technique for assessing the purity of this compound.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, often in conjunction with mass spectrometry (GC-MS).[1]

References

- 1. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14113-01-0 | Benchchem [benchchem.com]

- 3. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suberic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]

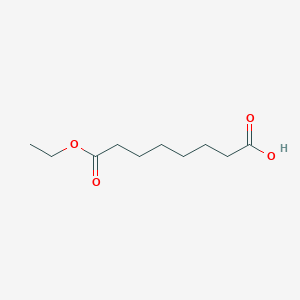

Ethyl hydrogen suberate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydrogen suberate, a monoester of the dicarboxylic suberic acid, is a valuable bifunctional molecule in organic synthesis and a compound of interest in metabolic studies. Its structure, featuring both a carboxylic acid and an ester group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of polymers, plasticizers, and complex pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it explores the compound's relevance in biological systems, particularly in the context of fatty acid metabolism, and outlines the necessary safety and handling procedures.

Chemical Structure and Identification

This compound, systematically named 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of octanedioic acid (suberic acid). The molecule consists of an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and an ethyl ester at the other.

| Identifier | Value |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid[1] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester[2] |

| CAS Number | 14113-01-0[1] |

| Molecular Formula | C₁₀H₁₈O₄[1] |

| SMILES | CCOC(=O)CCCCCCC(=O)O[3] |

| InChI | InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)[1] |

| InChIKey | KCFVQEAPUOVXTH-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature. Its key properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid/solid | |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | 192 °C at 17 Torr | [5] |

| Refractive Index (n²⁰/D) | 1.4415-1.4455 | |

| Predicted pKa | 4.77 ± 0.10 | [5] |

| Predicted XlogP | 1.7 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Expected signals include a triplet and quartet for the ethyl group, a triplet for the α-protons adjacent to the ester carbonyl, a triplet for the α-protons adjacent to the carboxylic acid carbonyl, and multiplets for the methylene protons of the aliphatic chain. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Distinct signals are expected for the two different carbonyl carbons (ester and carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone.[4] |

| IR Spectroscopy | Key absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), a C=O stretch for the ester (around 1735 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct, acid-catalyzed esterification of suberic acid (Fischer esterification) and the partial saponification of diethyl suberate. The Fischer esterification is often preferred for its straightforward approach.

Fischer Esterification of Suberic Acid

This method involves the reaction of suberic acid with an excess of ethanol in the presence of a strong acid catalyst to drive the equilibrium towards the formation of the monoester.

Materials and Reagents:

-

Suberic acid (Octanedioic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve suberic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of suberic acid).

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Workup: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure monoester.

Caption: Fischer Esterification Workflow.

Partial Saponification of Diethyl Suberate

An alternative method involves the selective hydrolysis of one of the ester groups of diethyl suberate using a limited amount of a base.

Materials and Reagents:

-

Diethyl suberate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/water mixture

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve diethyl suberate in a mixture of ethanol and water.

-

Base Addition: Slowly add a stoichiometric amount (one equivalent) of an aqueous or ethanolic solution of KOH or NaOH to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction closely using TLC to maximize the formation of the monoester and minimize the formation of suberic acid.

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with dilute HCl. Extract the product with diethyl ether.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After filtration and removal of the solvent, the product can be purified by vacuum distillation or column chromatography.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its parent compound, suberic acid, is a known metabolite. Elevated levels of suberic acid in urine are indicative of certain metabolic disorders related to fatty acid oxidation.[5][7][8] Specifically, suberic acid accumulation can be a marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder that impairs the breakdown of fatty acids.[5][7]

The accumulation of dicarboxylic acids like suberic acid suggests a disruption in the mitochondrial β-oxidation pathway. Under normal conditions, fatty acids are broken down into acetyl-CoA through a series of four enzymatic steps. However, when β-oxidation is blocked, an alternative pathway, ω-oxidation, becomes more active in the endoplasmic reticulum. This process oxidizes fatty acids at their terminal methyl group, leading to the formation of dicarboxylic acids, which are then further metabolized in peroxisomes. The presence of suberic acid points to an overload or dysfunction of the primary β-oxidation pathway.[9]

Caption: Disruption of β-Oxidation.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile building block in organic synthesis.

-

Polymer Chemistry: It can be used in the synthesis of polyesters and polyamides, where the two different functional groups allow for controlled polymerization.[4]

-

Pharmaceutical Synthesis: this compound and related suberic acid derivatives have been employed as intermediates in the synthesis of complex molecules, including prostaglandins.[4]

-

Drug Delivery: The suberic acid backbone is being explored for the creation of biodegradable polymers for use in drug delivery systems.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10]

-

Handling: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation persists.[10]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[10]

References

- 1. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - this compound (C10H18O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aocs.org [aocs.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyl Hydrogen Suberate from Suberic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl hydrogen suberate, a valuable monoester intermediate, from suberic acid. The document details the prevalent synthetic methodology, a complete experimental protocol, and relevant quantitative and qualitative data to support reproducibility and further investigation.

Introduction

Suberic acid, a naturally occurring C8 dicarboxylic acid, serves as a versatile building block in various chemical syntheses.[1] Its derivatives, particularly its monoesters, are of significant interest in the pharmaceutical and polymer industries. This compound, the monoethyl ester of suberic acid, possesses two distinct functional groups—a carboxylic acid and an ester—making it a crucial intermediate for the synthesis of more complex molecules, including polymers, plasticizers, and active pharmaceutical ingredients.[2] The selective esterification of one of the two carboxylic acid groups in a symmetrical dicarboxylic acid like suberic acid is a key chemical challenge. This guide focuses on the direct and efficient synthesis of this compound via the Fischer-Speier esterification method.

Synthetic Methodology: Fischer-Speier Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of suberic acid with ethanol.[3] This acid-catalyzed reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water.[3][4]

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and provides the final product.[3][4]

To drive the equilibrium towards the formation of the monoester, an excess of the alcohol (ethanol) is typically used.[1] The formation of the diester, diethyl suberate, is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants and the reaction time.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound from suberic acid using Fischer esterification.

Materials:

-

Suberic acid (Octanedioic acid)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve suberic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. The reaction is exothermic, so the acid should be added carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as determined by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the sulfuric acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value/Description | Reference/Note |

| Starting Material | Suberic Acid | - |

| Reagent | Ethanol (excess) | Used as both reactant and solvent. |

| Catalyst | Concentrated Sulfuric Acid | Catalytic amount. |

| Reaction Temperature | Reflux temperature of ethanol (~78 °C) | - |

| Reaction Time | Monitored by TLC | Typically several hours. |

| Theoretical Yield | Dependent on the starting amount of suberic acid. | - |

| Reported Yield | Variable, can be optimized. | Yields for monoesterification of dicarboxylic acids can range widely. For a similar monoesterification, yields of around 49% have been reported. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference/Note |

| Molecular Formula | C10H18O4 | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Not readily available. | - |

| Refractive Index | ~1.4415-1.4455 @ 20°C | Based on commercial product data. |

| ¹H NMR | Characteristic signals for the ethyl group (triplet and quartet), methylene protons of the suberate backbone (multiplets), and a broad singlet for the carboxylic acid proton. | [2] |

| ¹³C NMR | Distinct signals for the two carbonyl carbons (ester and carboxylic acid), the carbons of the ethyl group, and the six unique carbons of the aliphatic backbone. | [2] |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretching for the ester (~1735 cm⁻¹), strong C=O stretching for the carboxylic acid (~1710 cm⁻¹), broad O-H stretching for the carboxylic acid (~3300-2500 cm⁻¹), and C-O stretching (~1300-1000 cm⁻¹). | [6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [5] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of this compound from suberic acid. The Fischer-Speier esterification provides a direct route to this valuable monoester intermediate. The provided experimental protocol and data tables offer a solid foundation for researchers and scientists to reproduce this synthesis and utilize this compound in further research and development activities, particularly in the fields of polymer chemistry and drug discovery. Careful control of reaction conditions is crucial to maximize the yield of the desired monoester and minimize the formation of the diester byproduct.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. This compound | 14113-01-0 | Benchchem [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

A Comparative Analysis of Monoethyl Suberate and Diethyl Suberate for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the physicochemical characteristics, synthesis, and applications of monoethyl suberate and diethyl suberate. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential uses of these aliphatic esters.

Core Physicochemical Characteristics

Monoethyl suberate and diethyl suberate are both esters of suberic acid, a dicarboxylic acid. Their core distinction lies in the esterification of one or both of the carboxylic acid groups, which significantly influences their physical and chemical properties. Diethyl suberate is a diester, while monoethyl suberate is a monoester, retaining a free carboxylic acid group. This structural difference impacts their polarity, solubility, and reactivity.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of monoethyl suberate and diethyl suberate for easy comparison. Data for monoethyl suberate is primarily based on its closely related analog, monomethyl suberate, due to limited direct experimental values for the ethyl ester.

| Property | Monoethyl Suberate (Estimated) | Diethyl Suberate |

| Molecular Formula | C₁₀H₁₈O₄ | C₁₂H₂₂O₄[1] |

| Molecular Weight | 202.25 g/mol | 230.30 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid/solid | Colorless clear liquid |

| Melting Point | 17-19 °C (for monomethyl suberate) | 5-6 °C[2] |

| Boiling Point | 185-186 °C @ 18 mmHg (for monomethyl suberate) | 282-286 °C @ 760 mmHg[2] |

| Density | ~1.04 g/mL @ 25 °C (for monomethyl suberate) | 0.982-0.985 g/mL @ 20 °C[1] |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Soluble in alcohol; Sparingly soluble in water (679 mg/L @ 25 °C)[2] |

| Refractive Index | n20/D ~1.444 (for monomethyl suberate) | n20/D 1.432-1.434[1] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of monoethyl suberate and diethyl suberate. The key differences in their spectra arise from the presence of a carboxylic acid group in monoethyl suberate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Monoethyl Suberate (Predicted): The ¹H NMR spectrum is expected to show a triplet at ~1.2 ppm (3H, -CH₃ of ethyl), a quartet at ~4.1 ppm (2H, -CH₂- of ethyl), multiplets at ~1.3-1.6 ppm (8H, central methylenes of the suberate backbone), and two triplets at ~2.2-2.4 ppm (4H, methylenes adjacent to the carbonyls). A broad singlet corresponding to the carboxylic acid proton (-COOH) would be observed further downfield, typically >10 ppm.

-

Diethyl Suberate: The ¹H NMR spectrum is characterized by a triplet at approximately 1.25 ppm corresponding to the six protons of the two methyl groups of the ethyl esters. A quartet at around 4.12 ppm is indicative of the four protons of the two methylene groups adjacent to the ester oxygen. The methylene protons of the suberic acid backbone appear as multiplets between 1.3 and 2.3 ppm.

¹³C NMR:

-

Monoethyl Suberate (Predicted): The ¹³C NMR spectrum will display a signal for the carboxylic carbon at ~178-180 ppm and an ester carbonyl carbon at ~173 ppm. The methylene carbon of the ethyl group will appear around 60 ppm, and the methyl carbon around 14 ppm. The carbons of the suberate backbone will resonate in the 24-34 ppm range.

-

Diethyl Suberate: Due to the molecule's symmetry, the ¹³C NMR spectrum shows fewer signals than the number of carbons. The ester carbonyl carbons resonate at approximately 173 ppm. The methylene carbons of the ethyl groups are observed around 60 ppm, and the methyl carbons at about 14 ppm. The aliphatic carbons of the suberate chain appear in the range of 24-34 ppm.

Infrared (IR) Spectroscopy

-

Monoethyl Suberate: The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid group between 2500 and 3300 cm⁻¹. A sharp C=O stretch for the ester will be present around 1735 cm⁻¹, and another C=O stretch for the carboxylic acid will appear around 1710 cm⁻¹.

-

Diethyl Suberate: The most prominent feature in the IR spectrum is a strong C=O stretching vibration for the ester functional group, typically found around 1730-1740 cm⁻¹. The spectrum will also show C-O stretching bands and the characteristic C-H stretching and bending vibrations of the alkyl chains. The absence of a broad O-H stretch distinguishes it from the monoester.

Experimental Protocols: Synthesis

The synthesis of monoethyl and diethyl suberate from suberic acid is typically achieved through Fischer esterification.

Synthesis of Diethyl Suberate

The complete esterification of suberic acid to diethyl suberate is a straightforward process.

Protocol: Fischer Esterification of Suberic Acid to Diethyl Suberate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1 equivalent).

-

Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to act as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl suberate. Further purification can be achieved by vacuum distillation.

Synthesis of Monoethyl Suberate

The selective mono-esterification of a dicarboxylic acid can be more challenging due to the potential for the formation of the diester. One common method involves using a large excess of the dicarboxylic acid relative to the alcohol, or by protecting one of the carboxylic acid groups. An alternative is the partial hydrolysis of the diester.

Protocol: Selective Monoesterification of Suberic Acid

-

Reaction Setup: In a round-bottom flask, dissolve suberic acid (1 equivalent) in a suitable solvent such as toluene.

-

Reagents: Add a limited amount of ethanol (1 equivalent).

-

Catalyst: Add a catalytic amount of an acid catalyst like H₂SO₄.

-

Reaction: Heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark apparatus.

-

Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Wash with water to remove any unreacted suberic acid and the catalyst.

-

Purification: The organic layer is dried and concentrated. The resulting mixture of monoester, diester, and unreacted diacid can be separated by column chromatography.

Applications in Research and Drug Development

Both monoethyl and diethyl suberate have found applications in various scientific and industrial fields, including drug development.

-

Diethyl Suberate:

-

Plasticizer: Diethyl suberate is used as a plasticizer for various polymers, enhancing their flexibility and durability.

-

Flavor and Fragrance: It is a component in some flavor and fragrance formulations.

-

Drug Formulation: Diethyl suberate can act as a solvent and a penetration enhancer in topical and transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.

-

-

Monoethyl Suberate:

-

Polymer Synthesis: The bifunctional nature of monoethyl suberate (containing both an ester and a carboxylic acid) makes it a valuable monomer for the synthesis of polyesters and polyamides. These polymers can be designed to be biodegradable and have applications in controlled drug release systems.

-

Prodrugs and Linkers: The carboxylic acid group can be used to covalently link the molecule to a drug, forming a prodrug with modified solubility and pharmacokinetic properties. It can also serve as a linker in more complex drug delivery systems.

-

Mandatory Visualizations

Synthesis Pathways

Caption: Synthesis of Diethyl and Monoethyl Suberate.

Experimental Workflow: Purification of Diethyl Suberate

Caption: Purification of Diethyl Suberate Workflow.

References

An In-depth Technical Guide to Ethyl Hydrogen Suberate

This guide provides a focused overview of the fundamental physicochemical properties of ethyl hydrogen suberate, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known by its IUPAC name 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of suberic acid.[1][2] It serves as a valuable building block in organic synthesis and for the development of novel pharmaceutical agents.

Physicochemical Data

The essential molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | PubChem[1], Santa Cruz Biotechnology[3], Thermo Fisher Scientific[2] |

| Molecular Weight | 202.25 g/mol | PubChem[1], Santa Cruz Biotechnology[3] |

| Monoisotopic Mass | 202.12050905 Da | PubChem[1][4] |

| CAS Number | 14113-01-0 | PubChem[1], Santa Cruz Biotechnology[3], Thermo Fisher Scientific[2] |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | PubChem[1], Thermo Fisher Scientific[2] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | PubChem[1], Santa Cruz Biotechnology[3][5] |

Experimental Protocols

The molecular weight and formula presented are computationally derived and represent standard reference values.[1] For experimental verification, the following standard analytical techniques would be employed:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition and confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups consistent with the proposed formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and oxygen, providing empirical data to support the molecular formula.

A detailed protocol for each of these well-established techniques is beyond the scope of this document but can be found in standard analytical chemistry textbooks and publications.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical's identity, its elemental composition (formula), and its resulting molar mass (molecular weight).

References

An In-depth Technical Guide on the Solubility of Ethyl Hydrogen Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl hydrogen suberate, a dicarboxylic acid monoester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and materials. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide combines reported qualitative information with estimations based on the physicochemical properties of similar molecules to provide a practical reference for laboratory work.

Physicochemical Properties of this compound

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a bifunctional molecule containing both a carboxylic acid and an ester group. This structure imparts a moderate polarity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2][3] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | 25-27 °C | [4] |

| Boiling Point | 192 °C @ 17 Torr | |

| Density | 0.9807 g/cm³ | |

| pKa (Predicted) | 4.77 ± 0.10 |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in its synthesis, purification, formulation, and biological application. The presence of both a polar carboxylic acid group and a more nonpolar ester and alkyl chain in this compound results in a nuanced solubility profile.

Qualitative Solubility

Based on general principles of "like dissolves like" and available information for similar compounds, the following qualitative solubility profile can be expected:

-

Water: A safety data sheet for this compound states that it is "insoluble in water"[5]. The long alkyl chain (six methylene groups) significantly contributes to its hydrophobic character, overcoming the hydrophilicity of the carboxylic acid and ester groups. Dicarboxylic acids with long carbon chains generally exhibit low water solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): this compound is expected to be soluble in polar aprotic solvents. For a related compound, disuccinimidyl suberate, the solubility in DMSO and dimethylformamide is reported to be approximately 10 mg/mL[6]. It is reasonable to assume a similar or higher solubility for this compound in these solvents.

-

Alcohols (e.g., Methanol, Ethanol): Dicarboxylic acid esters are generally soluble in alcohols[7]. Ethanol, being a reactant in the synthesis of this compound, is expected to be a good solvent. Methanol, with its high polarity, should also effectively dissolve the compound.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Longer chain dicarboxylic acids and their esters tend to be soluble in less-polar solvents like ethers[7]. Diethyl ether is a common solvent used in the workup of esterification reactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are versatile and are likely to dissolve this compound due to their ability to interact with both polar and nonpolar parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar carboxylic acid and ester functional groups.

Estimated Quantitative Solubility Data

The following table presents estimated solubility values for this compound in various solvents at ambient temperature. These values are not experimentally verified for this specific compound but are based on the solubility of structurally related compounds and general solubility principles. Researchers should determine the precise solubility for their specific application.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Water | Polar Protic | < 0.1 (Insoluble) |

| Methanol | Polar Protic | > 10 (Freely Soluble) |

| Ethanol | Polar Protic | > 10 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 1 (Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 1 (Soluble) |

| Acetone | Polar Aprotic | > 10 (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | > 10 (Freely Soluble) |

| Dichloromethane (DCM) | Weakly Polar | > 10 (Freely Soluble) |

| Diethyl Ether | Nonpolar | > 1 (Soluble) |

| Toluene | Nonpolar | < 1 (Slightly Soluble) |

| n-Hexane | Nonpolar | < 0.1 (Sparingly Soluble) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of suberic acid with ethanol using an acid catalyst.

References

- 1. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 14113-01-0 | Benchchem [benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]

Ethyl Hydrogen Suberate: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen suberate, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of the dicarboxylic acid, suberic acid.[1][2][3][4] Its bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, makes it a versatile building block and valuable intermediate in a multitude of research and development areas.[5] This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its synthesis, biological activities, and utility in polymer chemistry and drug delivery systems.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14113-01-0 | [1][2][3][4] |

| Molecular Formula | C10H18O4 | [1][2][3][4][6] |

| Molecular Weight | 202.25 g/mol | [1][2][3][4] |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [2][6] |

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | [1][2][3][4] |

| Melting Point | 25-27 °C | [3] |

| Boiling Point | 192 °C at 17 Torr | [3] |

| Density | 0.9807 g/cm³ | [3] |

| Refractive Index | 1.4415-1.4455 @ 20 °C | [6] |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: direct esterification of suberic acid and partial saponification of diethyl suberate. The choice of method often depends on the desired yield, purity, and scalability of the process.

Experimental Protocol 1: Direct Acid-Catalyzed Esterification of Suberic Acid

This method involves the direct reaction of suberic acid with ethanol in the presence of an acid catalyst. The equilibrium of the reaction is typically shifted towards the product by using an excess of ethanol or by removing the water formed during the reaction.

Materials:

-

Suberic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

-

A mixture of suberic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is carefully added to the mixture.

-

The reaction mixture is refluxed for a specified period (e.g., 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Alternatively, a stoichiometric amount of ethanol can be used with an azeotropic solvent like toluene and a Dean-Stark apparatus to remove water and drive the reaction to completion.

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Purity: The yield and purity can vary depending on the reaction conditions. However, yields in the range of 70-85% are commonly reported for similar mono-esterification reactions. Purity of >95% can be achieved after chromatographic purification.

Experimental Protocol 2: Partial Saponification of Diethyl Suberate

This method involves the selective hydrolysis of one of the two ester groups of diethyl suberate using a limited amount of a base.

Materials:

-

Diethyl suberate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Organic solvents for extraction (e.g., diethyl ether)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Diethyl suberate (1 equivalent) is dissolved in ethanol in a round-bottom flask.

-

A solution of potassium hydroxide (1 equivalent) in ethanol is added dropwise to the diethyl suberate solution at a controlled temperature (e.g., 0 °C or room temperature).

-

The reaction mixture is stirred for a defined period (e.g., 2-4 hours), and the reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted diethyl suberate.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of this compound.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

Expected Yield and Purity: This method can provide good yields, often exceeding 80%, with high purity after the workup procedure.

Caption: Synthetic routes to this compound.

Potential Research Applications

Organic Synthesis and as a Versatile Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules due to its two distinct functional groups.[5] The carboxylic acid moiety can be activated to form an acid chloride or amide, while the ester group can be hydrolyzed or reduced. This dual reactivity allows for its use in the synthesis of a variety of compounds, including:

-

Polymers and Plasticizers: The dicarboxylic nature of the parent suberic acid is utilized in the production of polyesters and polyamides. This compound can be used to introduce specific chain lengths and functionalities into polymer backbones.[5]

-

Prostaglandins: Historically, suberic acid derivatives have been employed as starting materials in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects.[5]

-

Optically Active Compounds: The selective modification of one of the functional groups in this compound allows for the creation of chiral molecules, which are crucial in the development of pharmaceuticals.[5]

Caption: Applications of this compound in synthesis.

Drug Delivery Systems

The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and more hydrophobic ester tail, makes it a candidate for the development of drug delivery systems. Suberic acid itself is utilized in creating reduction-sensitive micelles for targeted cancer therapy.[7][8] These smart drug carriers are designed to release their payload in the reducing environment of tumor cells, thereby enhancing therapeutic efficacy and minimizing side effects.[7][8] this compound can be incorporated into such systems to modulate their physicochemical properties, such as hydrophobicity, drug loading capacity, and release kinetics.

Caption: Drug delivery using suberate-based micelles.

Potential Biological Activities

While direct biological activity data for this compound is limited, studies on related dicarboxylic acids and their derivatives suggest potential for anti-inflammatory and anticancer activities.

-

Anti-inflammatory Properties: Dicarboxylic acids have been investigated for their anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways, although specific signaling cascades have not been fully elucidated for suberic acid derivatives.

-

Anticancer Potential: Ethyl acetate fractions of various plant extracts have demonstrated cytotoxic effects against cancer cell lines, with IC50 values in the low µg/mL range.[9] For example, an ethyl acetate subfraction from fermented oats showed IC50 values of 0.75 µg/mL against HepG2 (liver cancer) and 0.63 µg/mL against HT-29 (colon cancer) cells.[9] While these fractions contain a mixture of compounds, they suggest that ester-containing molecules can possess significant anticancer activity. Further research is warranted to investigate the specific effects of this compound on cancer cell proliferation and apoptosis.

Conclusion

This compound is a molecule with significant potential across various scientific disciplines. Its straightforward synthesis and versatile chemical nature make it an attractive building block for the creation of novel polymers, pharmaceuticals, and advanced drug delivery systems. While its specific biological activities are yet to be fully explored, the known properties of related compounds suggest that it may hold promise as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the diverse applications of this compound.

References

- 1. This compound | C10H18O4 | CID 84204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 14113-01-0 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Polymerization of Ethyl Hydrogen Suberate: A Technical Deep Dive for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of polymers derived from ethyl hydrogen suberate. This compound, a bifunctional monomer possessing both an ester and a carboxylic acid group, presents a versatile platform for the development of novel polyesters with tunable properties for applications ranging from drug delivery to advanced materials. This document outlines the theoretical basis for its polymerization, potential experimental approaches based on analogous monomers, and the characterization techniques required to evaluate the resulting polymers.

Introduction to this compound as a Monomer

This compound (also known as monoethyl suberate or octanedioic acid monoethyl ester) is a derivative of suberic acid, a naturally occurring dicarboxylic acid. Its chemical structure, containing both a reactive carboxylic acid and an ethyl ester, allows it to undergo step-growth polymerization, specifically polycondensation, to form polyesters. The presence of the ester group along the polymer backbone introduces hydrolytically labile linkages, making the resulting polymers potentially biodegradable and suitable for biomedical applications such as controlled drug release systems.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O4 | [6][7][8] |

| Molecular Weight | 202.25 g/mol | [6][7][8] |

| IUPAC Name | 8-ethoxy-8-oxooctanoic acid | [7] |

| CAS Number | 14113-01-0 | [6][7][8] |

Polymerization of this compound: Theoretical Framework and Methodologies

The polymerization of this compound would proceed via a self-condensation reaction, where the carboxylic acid group of one monomer molecule reacts with the ester group of another, or more likely, through the reaction of the carboxylic acid with the alcohol (ethanol) produced from the hydrolysis of the ester under certain conditions. The primary mechanism is expected to be step-growth polycondensation.

Melt Polycondensation

Melt polycondensation is a common technique for synthesizing polyesters. This solvent-free method involves heating the monomer above its melting point in the presence of a catalyst and under a vacuum to drive the removal of the condensation byproduct (water or ethanol), thereby shifting the equilibrium towards polymer formation.

Experimental Protocol: Proposed Melt Polycondensation of this compound

-

Materials: this compound, catalyst (e.g., antimony trioxide, titanium tetrabutoxide, or a non-metallic catalyst).

-

Apparatus: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, and a vacuum connection.

-

Procedure:

-

Charge the reactor with this compound and the catalyst.

-

Heat the reactor to a temperature above the melting point of the monomer while purging with nitrogen to create an inert atmosphere.

-

Once the monomer is molten, apply a vacuum to remove the condensation byproduct.

-

Continue the reaction at high temperature and under high vacuum for a specified period to achieve a high molecular weight polymer.

-

Cool the reactor and collect the resulting polymer.

-

Solution Polycondensation

Solution polycondensation is an alternative method where the monomer and catalyst are dissolved in a high-boiling point solvent. This technique allows for better temperature control and can be advantageous if the polymer is not thermally stable at the temperatures required for melt polycondensation.

Experimental Protocol: Proposed Solution Polycondensation of this compound

-

Materials: this compound, catalyst, high-boiling point inert solvent (e.g., diphenyl ether, xylene).

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.

-

Procedure:

-

Dissolve this compound and the catalyst in the solvent in the reaction flask.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

The condensation byproduct (water or ethanol) is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of byproduct collected.

-

After the reaction is complete, precipitate the polymer by pouring the cooled solution into a non-solvent (e.g., methanol).

-

Filter and dry the polymer.

-

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly specific alternative to traditional chemical catalysis. Lipases, for instance, have been successfully used to catalyze the polycondensation of dicarboxylic acids and diols to form polyesters under mild reaction conditions.[6][9][10][11][12] A similar approach could be adapted for the self-condensation of this compound or its co-polymerization with other monomers.

Experimental Protocol: Proposed Enzymatic Polymerization of this compound (based on poly(octamethylene suberate) synthesis[9])

-

Materials: this compound, immobilized lipase (e.g., Novozym 435), solvent (optional, e.g., toluene or solvent-free).

-

Apparatus: A reaction vessel with magnetic or mechanical stirring, and a temperature-controlled bath.

-

Procedure:

-

Add this compound and the immobilized lipase to the reaction vessel.

-

If using a solvent, add it to the vessel.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) with continuous stirring.

-

A vacuum may be applied to remove the condensation byproduct and drive the polymerization.

-

After the desired reaction time, deactivate the enzyme by filtration.

-

Isolate the polymer by precipitation in a non-solvent.

-

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for various applications.

Table 2: Key Characterization Techniques and Expected Information

| Technique | Parameter(s) Measured |

| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity index (PDI) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure confirmation, Monomer conversion, End-group analysis |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity |

| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis (ester bond formation) |

Potential Applications in Drug Delivery

The biodegradable nature of polyesters makes them highly attractive for biomedical applications, particularly in the field of drug delivery.[1][2][3][4][5] Polymers derived from this compound could be formulated into various drug delivery systems, such as microparticles, nanoparticles, and implants, for the controlled and sustained release of therapeutic agents.

Drug Encapsulation and Release Workflow

The following diagram illustrates a general workflow for the encapsulation of a drug into a polyester matrix and the subsequent in vitro release study.

Conclusion and Future Directions

While the direct polymerization of this compound is not extensively documented in publicly available literature, the fundamental principles of polyester chemistry and the successful synthesis of analogous polymers from suberic acid provide a strong foundation for its investigation. The proposed experimental protocols in this guide offer starting points for researchers to explore the synthesis and characterization of poly(this compound). Future research should focus on optimizing polymerization conditions to control the polymer's molecular weight and polydispersity, and on evaluating its degradation kinetics and biocompatibility for potential applications, particularly in the development of novel drug delivery systems. The versatility of this monomer suggests that a rich area of polymer science and biomedical engineering awaits exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Polymers as Matrices for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A model for the drug release from a polymer matrix tablet--effects of swelling and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug release from hydrophilic matrices. 2. A mathematical model based on the polymer disentanglement concentration and the diffusion layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 9. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 10. Synthesis of Polymers via Kabachnik-Fields Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

Introduction to Ethyl Hydrogen Suberate and Its Derivatives

An In-depth Technical Guide on the Biological Activity of Ethyl Hydrogen Suberate Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: this compound, a monoester derivative of the eight-carbon dicarboxylic suberic acid, represents a versatile scaffold for the development of novel therapeutic agents. While direct biological activities of this compound itself are not extensively documented, its derivatives have shown promise in various pharmacological contexts. This technical guide consolidates the current understanding of the biological activities of this compound derivatives, with a primary focus on their potential as anti-HIV agents and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are provided to facilitate further research and development in this area.

This compound is an organic molecule characterized by an eight-carbon aliphatic chain with a carboxylic acid group at one end and an ethyl ester at the other. This bifunctional nature makes it an attractive starting material for chemical synthesis, allowing for modifications at either the acid or the ester terminus to generate a diverse range of derivatives. Suberic acid and its derivatives are utilized in various industrial applications, including the synthesis of polymers and as pharmaceutical intermediates.[1] The exploration of suberic acid monoester derivatives in drug discovery is an emerging field with significant potential.

Anti-HIV Activity of Suberic Acid Monoester Derivatives

A notable example of the biological activity of suberic acid monoester derivatives is in the realm of anti-HIV research. A study focused on enhancing the lipophilicity and cellular uptake of nucleoside reverse transcriptase inhibitors (NRTIs) by conjugating them with dicarboxylic fatty acids, including suberic acid.

Quantitative Data: Anti-HIV Activity

The anti-HIV activity of 5'-O-suberate derivatives of several NRTIs was evaluated in vitro. The results demonstrated a significant enhancement in potency compared to the parent drugs.[2]

| Compound | Parent Drug | EC₅₀ (nM)[2] | Cytotoxicity (TC₅₀, nM)[2] | Therapeutic Index (TC₅₀/EC₅₀)[2] |

| 5'-O-Suberate derivative of AZT | AZT | 0.1 | > 500 | > 5000 |

| 5'-O-Sebacate derivative of AZT | AZT | 0.3 | > 500 | > 1667 |

| 5'-O-Dodecanedioate derivative of AZT | AZT | 0.2 | > 500 | > 2500 |

| 3'-azido-3'-deoxythymidine (AZT) | - | 8.0 | > 500 | > 62.5 |

| 5'-O-Suberate derivative of d4T | d4T | 4.4 | > 1000 | > 227 |

| 2',3'-didehydro-2',3'-dideoxythymidine (d4T) | - | 89.1 | > 1000 | > 11.2 |

Experimental Protocols

The synthesis of the 5'-O-suberate derivatives of NRTIs like AZT and d4T involves the esterification of the 5'-hydroxyl group of the nucleoside with a suberic acid monoester. A general synthetic scheme is as follows:

-

Protection of Suberic Acid: Suberic acid is first converted to its mono-ethyl ester, this compound, to protect one of the carboxylic acid groups.

-

Activation of the Carboxylic Acid: The remaining carboxylic acid group of this compound is activated, typically by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Esterification: The activated suberate is then reacted with the NRTI (e.g., AZT) in an appropriate solvent (e.g., pyridine or dichloromethane). The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Purification: The resulting 5'-O-suberate derivative of the NRTI is purified using column chromatography on silica gel.

The anti-HIV activity of the synthesized compounds is typically evaluated in a human T-cell line (e.g., MT-2 or CEM-SS cells) infected with a laboratory strain of HIV-1.

-

Cell Culture: Human T-cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Virus Infection: The cells are infected with HIV-1 at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds and the parent drugs.

-

Incubation: The treated, infected cells are incubated for a period of 4-6 days.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA.

-

Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curves.

The cytotoxicity of the compounds is assessed in parallel with the anti-HIV assay using uninfected cells.

-

Cell Treatment: Uninfected human T-cells are treated with the same serial dilutions of the test compounds.

-

Incubation: The cells are incubated for the same duration as in the anti-HIV assay.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The 50% cytotoxic concentration (TC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curves.

Visualization of Experimental Workflow

Potential of this compound Derivatives as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Overexpression of certain HDACs is associated with the development of various cancers, making them an important target for cancer therapy.[4]

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is an FDA-approved HDAC inhibitor used for the treatment of cutaneous T-cell lymphoma.[4][5] SAHA is a derivative of suberic acid, which highlights the potential of the suberic acid scaffold in the design of HDAC inhibitors.

Mechanism of Action of Suberic Acid-Based HDAC Inhibitors

HDAC inhibitors typically consist of three key pharmacophoric features:

-

A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. For SAHA, this is the hydroxamic acid moiety.

-

A linker region: This part of the molecule occupies the hydrophobic channel leading to the active site. In SAHA, the suberoyl group (derived from suberic acid) serves as the linker.

-

A cap group: This group interacts with the surface of the enzyme, often providing specificity. In SAHA, the anilide group acts as the cap.

This compound provides a readily available linker scaffold that can be chemically modified to incorporate various ZBGs and cap groups to generate novel HDAC inhibitors.

Signaling Pathway of HDAC Inhibition

Future Directions

The derivatization of this compound presents a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

-

Synthesis of Novel Derivatives: A library of this compound derivatives with diverse cap groups and zinc-binding functionalities should be synthesized to explore the structure-activity relationship for HDAC inhibition.

-

Broad-Spectrum Biological Screening: These derivatives should be screened against a wide range of biological targets, including other enzymes, receptors, and ion channels, to identify novel activities beyond anti-HIV and anticancer effects.

-

In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Formulation Development: For derivatives with poor aqueous solubility, formulation strategies should be explored to enhance their bioavailability.

Conclusion

While research specifically on this compound derivatives is still in its early stages, the existing evidence for the biological activity of suberic acid monoester conjugates and the success of suberic acid-based HDAC inhibitors strongly support the potential of this chemical scaffold in drug discovery. This technical guide provides a foundation for researchers to build upon, with detailed methodologies and clear visualizations to guide future investigations into the therapeutic applications of this compound derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of 5′-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC inhibitor‐based therapies: Can we interpret the code? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Hydrogen Suberate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethyl hydrogen suberate, also known as monoethyl suberate or octanedioic acid monoethyl ester. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like prostaglandins and other complex molecules.[1] Two primary methods are presented: the direct partial esterification of suberic acid and the partial hydrolysis of diethyl suberate. These protocols include comprehensive step-by-step instructions, quantitative data, and safety precautions to ensure reproducible and efficient synthesis.

Introduction